Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl₃. This process yields 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylates in moderate to good yields .
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate is depicted below:
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
The compound is efficiently synthesized through a microwave-assisted method, significantly reducing the time and steps involved compared to traditional Grohe-Heitzer reactions. This method emphasizes the compound's importance as an intermediate in preparing naphthyridone derivatives, which are recognized for their extensive biological activities (Leyva-Ramos et al., 2017).
Antibacterial Derivatives
Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate is a precursor in synthesizing N-(1,8-naphthyridin-7-yl)-methylenamine derivatives, demonstrating significant in vitro antibacterial activity. This synthesis pathway illustrates the compound's utility in developing new antibacterial agents (Nishigaki et al., 1977).
Gastric Antisecretory Properties
Further derivatives of this compound exhibit potent gastric antisecretory effects in animal models, outperforming established drugs like cimetidine. These findings highlight the compound's potential in developing new treatments for gastric acid-related disorders (Santilli et al., 1987).
Heterocyclic Chemistry Applications
The compound is integral in synthesizing substituted pyrimido[4,5-b] and [5,4-c]-[1,8]naphthyridines, underlining its versatility in heterocyclic chemistry and the potential for creating a wide range of pharmacologically relevant compounds (Plisson & Chenault, 2001).
Novel Synthetic Routes
Innovative synthetic routes involving this compound lead to the preparation of complex naphthyridine derivatives, such as fluoro-nalidixic acid analogs, indicating the compound's significance in medicinal chemistry research (Sanchez & Rogowski, 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-oxo-1H-1,7-naphthyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-5-7-3-4-12-6-9(7)13-10(8)14/h3-6H,2H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMKBRIRZWDFGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480341 | |
Record name | Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55234-64-5 | |
Record name | Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.